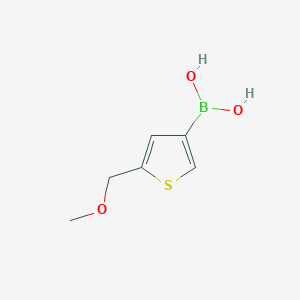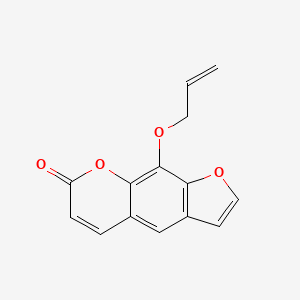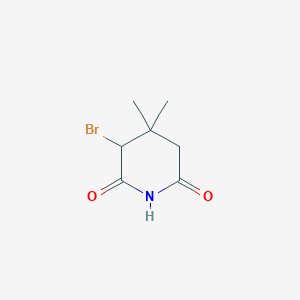
N2-(2-Furanylmethyl)-2'-deoxyadenosine, DNA adduct
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(2-Furanylmethyl)-2’-deoxyadenosine, DNA adduct is a compound that forms when a furan ring is attached to the N2 position of 2’-deoxyadenosine. This compound is significant in the study of DNA damage and repair mechanisms, as it represents a type of DNA adduct that can result from exposure to certain environmental toxins and carcinogens.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Furanylmethyl)-2’-deoxyadenosine typically involves the reaction of 2’-deoxyadenosine with a furan-containing reagent under specific conditions. One common method includes the use of a furan aldehyde in the presence of a reducing agent to form the furan ring attachment at the N2 position of 2’-deoxyadenosine. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired adduct.
Industrial Production Methods
While the industrial production methods for N2-(2-Furanylmethyl)-2’-deoxyadenosine are not extensively documented, it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
N2-(2-Furanylmethyl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the furan ring or the deoxyadenosine moiety.
Substitution: The furan ring or the deoxyadenosine can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones or other oxygenated derivatives, while reduction may result in dihydrofuran derivatives.
科学的研究の応用
N2-(2-Furanylmethyl)-2’-deoxyadenosine is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of DNA adducts.
Biology: Investigating the mechanisms of DNA damage and repair.
Medicine: Understanding the role of DNA adducts in carcinogenesis and developing potential therapeutic interventions.
Industry: Exploring the use of DNA adducts in biotechnology and pharmaceutical research.
作用機序
The mechanism by which N2-(2-Furanylmethyl)-2’-deoxyadenosine exerts its effects involves the formation of a covalent bond between the furan ring and the N2 position of 2’-deoxyadenosine. This adduct can interfere with DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis. The molecular targets include DNA polymerases and repair enzymes, which recognize and attempt to repair the adduct.
類似化合物との比較
Similar Compounds
N2-(2-Furanylmethyl)-2’-deoxyguanosine: Another DNA adduct with a furan ring attached to the N2 position of 2’-deoxyguanosine.
N2-(2-Furanylmethyl)-2’-deoxycytidine: A similar adduct involving 2’-deoxycytidine.
Uniqueness
N2-(2-Furanylmethyl)-2’-deoxyadenosine is unique due to its specific attachment to the N2 position of 2’-deoxyadenosine, which can result in distinct biological effects compared to other similar adducts. Its formation and repair mechanisms may also differ, providing valuable insights into DNA damage and repair processes.
特性
分子式 |
C15H17N5O5 |
|---|---|
分子量 |
347.33 g/mol |
IUPAC名 |
2-(furan-2-ylmethylimino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C15H17N5O5/c21-6-10-9(22)4-11(25-10)20-7-17-12-13(20)18-15(19-14(12)23)16-5-8-2-1-3-24-8/h1-3,7,9-12,21-22H,4-6H2,(H,16,19,23)/t9-,10+,11+,12?/m0/s1 |
InChIキー |
HLYSNHVPZNGWPG-YZTHKRDXSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=NCC4=CC=CO4)NC3=O)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3C2=NC(=NCC4=CC=CO4)NC3=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Aspidospermidine-3-carboxylic acid, 6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12R,19alpha)-](/img/structure/B12098172.png)




![Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)
![D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-](/img/structure/B12098212.png)
![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)
